molecular formula C8H12O2 B1345672 1,4-Dioxaspiro[4.5]dec-7-ene CAS No. 7092-24-2

1,4-Dioxaspiro[4.5]dec-7-ene

Cat. No.: B1345672
CAS No.: 7092-24-2
M. Wt: 140.18 g/mol
InChI Key: AHIKUUYIVLCZGL-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-7-ene is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol . It is a spiro compound, meaning it has two rings that share a single common atom. This compound is characterized by its unique spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring.

Preparation Methods

1,4-Dioxaspiro[4.5]dec-7-ene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal . The reaction conditions typically include:

    Reactants: Cyclohexanone and ethylene glycol

    Catalyst: Acid (e.g., sulfuric acid)

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Often performed in an inert solvent like toluene

Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-7-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]dec-7-ene involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include binding to enzymes or receptors, altering their conformation and activity.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]dec-7-ene can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its dioxane ring, which imparts distinct chemical and physical properties compared to other spirocyclic compounds.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIKUUYIVLCZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221150
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7092-24-2
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007092242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxaspiro(4.5)dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.50 g (20 mmoles) of 4-morpholino-3-cyclohexene-1-one ethylene ketal in 10 ml of tetrahydrofuran (THF) is added to 2.44 g (20 mmoles) of solid 9-BBN. A suspension results which becomes clear after stirring for 6 hours at room temperature. The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol is added to the remaining solid. An exothermic reaction is initiated by gentle warming and results in a clear solution which is stirred. The stirring is stopped and the mixture is cooled slowly to room temperature to crystallize the by-product, B-(morpholino)-9-BBN methanol complex. The solid is triturated with n-pentane (3×30 ml) and the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml). The pentane solution is dried and the pentane is evaporated under reduced pressure (20 Torr). The residue is purified by distillation to give 2.10 g (75 percent yield based on 4-morpholino-3-cyclohexene-1-one ethylene ketal) of 3-cyclohexene-1-one ethylene ketal, boiling point, 82° C.-84° C. at 20 Torr.
Quantity
4.5 g
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reactant
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2.44 g
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0 (± 1) mol
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10 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,4-dioxaspiro[4.5]dec-7-ene derivatives interesting for studying rhodium-catalyzed hydroformylation?

A1: this compound derivatives, specifically the ketal-masked β-isophorone (7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene), present a unique case study for rhodium-catalyzed hydroformylation due to the competition between secondary and tertiary rhodium alkyl intermediates formed during the reaction. [] This competition arises from the presence of both a tertiary and a secondary carbon-carbon double bond within the molecule. Additionally, the tertiary rhodium alkyl intermediate exhibits unexpected isomerization to an exocyclic olefin, which subsequently undergoes hydroformylation. [] This unusual behavior makes these compounds valuable for understanding the intricacies of catalytic reaction pathways and selectivity.

Q2: How does computational chemistry contribute to understanding the reactivity of this compound derivatives in these reactions?

A2: Density Functional Theory (DFT) calculations play a crucial role in elucidating the reaction mechanism and explaining the observed product distribution. [] By modeling the transition states and intermediates along the reaction pathway, researchers can estimate the energy barriers associated with different reaction steps. For instance, DFT calculations revealed that the transition state for the exocyclic olefin complex formation is significantly more stable than those for the endocyclic olefin complexes. [] This stability difference explains the preference for the exocyclic arrangement in the tertiary intermediate, ultimately leading to the formation of the acetaldehyde derivative. These computational insights provide valuable guidance for optimizing reaction conditions and designing more efficient catalytic systems.

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